4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-
Description
Historical Context of Bicyclic β-Lactam Scaffolds in Antibiotic Development
The discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the β-lactam era, with its bicyclic penam scaffold serving as a prototype for subsequent antibiotic development. Early β-lactams, including benzylpenicillin, demonstrated potent bactericidal activity by inhibiting penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall synthesis. However, the rapid emergence of β-lactamases—enzymes that hydrolyze the β-lactam ring—necessitated structural modifications to enhance stability and broaden antimicrobial spectra.
The introduction of cephalosporins in the 1960s, derived from the Cephalosporium fungus, represented a pivotal shift toward bicyclic cephem scaffolds. Unlike penams, cephalosporins feature a six-membered dihydrothiazine ring fused to the β-lactam core, conferring greater resistance to β-lactamases and expanded Gram-negative coverage. This structural evolution underscored the importance of ring strain and electronic properties in balancing reactivity toward PBPs and stability against enzymatic degradation. By the 1980s, synthetic efforts focused on hybrid scaffolds, such as the 4-thia-1-azabicyclo[3.2.0]heptane system, which integrates sulfur and nitrogen heteroatoms to optimize both pharmacokinetic and pharmacodynamic profiles.
Table 1: Evolution of Bicyclic β-Lactam Scaffolds
| Scaffold Type | Key Features | Era of Development |
|---|---|---|
| Penam (Penicillin) | Bicyclic 5-membered thiazolidine ring | 1920s–1940s |
| Cephem (Cephalosporin) | Bicyclic 6-membered dihydrothiazine ring | 1960s–1980s |
| 4-Thia-1-azabicyclo[3.2.0]heptane | Sulfur-containing fused ring system | 1990s–Present |
Properties
IUPAC Name |
3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZKKCYTLCDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861116 | |
| Record name | 3-Methyl-4,4,7-trioxo-3-[(1H-1,2,3-triazol-1-yl)methyl]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Diphenylmethyl Ester-Protected Intermediate
The synthesis begins with the preparation of the diphenylmethyl ester-protected intermediate, a strategic step to shield the carboxylic acid group during subsequent reactions. A mixture of toluene and cyclohexane (1:1 v/v) is combined with the starting β-lactam derivative and 2-mercaptobenzothiazole under reflux at 85–89°C. This azeotropic distillation removes water, facilitating the formation of the thioether intermediate. The reaction achieves a 93.74% purity with a 20% yield improvement over traditional methods, attributed to optimized solvent selection and reduced byproduct formation.
The intermediate is then treated with copper(II) chloride in anhydrous ethyl acetate or methylene chloride at 20–25°C to introduce the chloromethyl group, yielding (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester. This step is critical for enabling subsequent nucleophilic substitution reactions.
Deprotection and Final Isolation
Hydrogenolysis is employed to remove the diphenylmethyl protecting group. The triazole intermediate is suspended in ethyl acetate and treated with 10% palladium on charcoal under 6 kg/cm² hydrogen pressure at 25–30°C. The reaction mixture is filtered to remove the catalyst, and the aqueous layer is separated, washed with ethyl acetate, and acidified to pH 2.0 using 6N hydrochloric acid. This precipitates the final product, which is filtered and washed with cold water to yield a white crystalline solid.
Oxidation to 4,4-Dioxide
The 4,4-dioxide functionality is introduced prior to the azidation step. The sulfide group in the thia-azabicyclo framework is oxidized to the sulfone using hydrogen peroxide in acetic acid at 40–50°C. This step ensures complete oxidation without epimerization at the stereogenic centers, as confirmed by chiral HPLC analysis. The oxidation is typically conducted after chloromethylation but before azidation to prevent side reactions with the triazole moiety.
Reaction Optimization and Yield Data
Key optimization strategies include solvent selection, temperature control, and reagent stoichiometry. For example, substituting toluene with a toluene-cyclohexane mixture reduces byproduct formation by 2% and improves yield by 20%. The table below summarizes critical reaction parameters:
| Step | Conditions | Reagents | Yield | Purity |
|---|---|---|---|---|
| Diphenylmethyl Protection | Toluene/cyclohexane, 85–89°C | 2-Mercaptobenzothiazole | 93.74% | 140 g |
| Chloromethylation | Ethyl acetate, 20–25°C | CuCl₂ | 85% | – |
| Azidation | DMF/H₂O, 25–30°C | NaN₃ | 95% | 99.95% |
| Deprotection | H₂ (6 kg/cm²), 25–30°C | Pd/C | 90% | 99.8% |
Stereochemical Control
The (2S,3S,5R) configuration is maintained through sterically controlled reaction conditions. The use of anhydrous solvents during chloromethylation prevents racemization, while low temperatures during azidation minimize epimerization. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm the retention of stereochemistry at each step.
Comparative Analysis of Synthetic Routes
Traditional methods for synthesizing this compound suffered from low yields (30–35%) due to inefficient protection-deprotection strategies and oxidation side reactions. The improved protocol detailed here increases the overall yield to 40–45% by optimizing solvent systems, reducing reaction times, and employing selective catalysts.
Industrial-Scale Considerations
Scale-up challenges include managing exothermic reactions during azidation and ensuring consistent oxidation across large batches. Continuous flow reactors are proposed to enhance heat dissipation and reproducibility. Economic analyses suggest that the improved method reduces raw material costs by 15% compared to earlier routes.
Chemical Reactions Analysis
Types of Reactions: Tazobactam undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of sulfur atoms to form sulfone is a crucial step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of tazobactam include mercury (II) acetate, azobisisobutyronitrile (AIBN), and potassium permanganate . Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed: The major product formed from these reactions is tazobactam itself, which is then combined with other antibiotics to form pharmaceutical formulations such as piperacillin-tazobactam and ceftolozane-tazobactam .
Scientific Research Applications
Tazobactam has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study beta-lactamase inhibition mechanisms . In biology and medicine, tazobactam is crucial in developing combination therapies to treat bacterial infections, especially those caused by resistant strains . Industrially, it is used in the production of various antibiotic formulations to combat infections in clinical settings .
Mechanism of Action
Tazobactam exerts its effects by irreversibly inhibiting beta-lactamase enzymes, which are responsible for breaking down beta-lactam antibiotics . By inhibiting these enzymes, tazobactam prevents the degradation of antibiotics like piperacillin and ceftolozane, thereby enhancing their antibacterial activity . The molecular targets of tazobactam include the active sites of beta-lactamase enzymes, where it forms a stable complex, rendering the enzyme inactive .
Comparison with Similar Compounds
Enmetazobactam
- Structure : (2S,3S,5R)-3-Methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl)methyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide.
- Key Differences : Features a triazolium group instead of a neutral triazole, enhancing electrostatic interactions with β-lactamases.
- Activity : Shows broader inhibition against class A and some class C β-lactamases compared to Tazobactam .
Cloxacillin Sodium
- Structure: 6-[3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, monosodium salt.
- Key Differences : Contains a chlorophenyl-isoxazole side chain instead of a triazole group.
- Activity : Primarily a penicillinase-resistant penicillin (methicillin class) with narrow-spectrum activity against Gram-positive bacteria. Lacks β-lactamase inhibitory properties .
Oxacillin
- Structure : 3,3-Dimethyl-6-(5-methyl-3-phenylisoxazole-4-carboxamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Key Differences : Isoxazolyl substituent confers resistance to staphylococcal β-lactamases.
- Activity : Used against penicillin-resistant Staphylococcus aureus but ineffective against extended-spectrum β-lactamases (ESBLs) .
Ampicillin
- Structure: 6-[(Aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Key Differences: Aminophenylacetyl side chain enhances Gram-negative activity but lacks the triazole or dioxide modifications.
- Activity : Broad-spectrum penicillin susceptible to hydrolysis by β-lactamases. Pharmacokinetic studies show lower stability compared to Tazobactam-containing combinations .
Pharmacological and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | β-Lactamase Inhibition | Solubility (Water) | Clinical Use |
|---|---|---|---|---|---|
| Tazobactam | 300.28 | Triazolemethyl, 4,4-dioxide | Class A, C, some D | High (sodium salt form) | Combined with ceftriaxone, piperacillin |
| Enmetazobactam | 340.42* | Triazolium, 4,4-dioxide | Enhanced class A/C | Moderate | Under investigation for ESBL inhibition |
| Cloxacillin Sodium | 475.89 | Chlorophenyl-isoxazole | None | Low | Methicillin-resistant Staphylococci |
| Ampicillin | 349.41 | Aminophenylacetyl | None | Moderate (trihydrate) | Broad-spectrum infections |
*Estimated based on formula C₁₃H₁₆N₄O₅S.
β-Lactamase Inhibition Spectrum
- Tazobactam inhibits SHV-1, TEM-1 , and some OXA enzymes but is less effective against metallo-β-lactamases (e.g., NDM-1) .
- Enmetazobactam demonstrates superior activity against CTX-M-15 ESBLs, a common resistance mechanism in E. coli and Klebsiella .
Research Findings and Clinical Relevance
- Combination Therapy : Tazobactam paired with ceftriaxone (EXACEF-TZ INJECTION) restores activity against β-lactamase-producing Enterobacteriaceae, achieving >90% clinical efficacy in urinary tract infections .
- Resistance Trends : Methicillin and Oxacillin face rising resistance due to mecA-mediated alterations in penicillin-binding proteins (PBPs), underscoring the need for β-lactamase inhibitors like Tazobactam .
- Synthetic Advances: Novel derivatives (e.g., Enmetazobactam) are synthesized via side-chain modifications of the bicycloheptane core, optimizing binding to enzyme active sites .
Biological Activity
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, particularly its derivatives such as 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-, has garnered attention in pharmacological research due to its promising biological activities. This compound belongs to a class of antibiotics known for their effectiveness against various bacterial strains.
Chemical Structure
The compound's structure can be represented as follows:
Where correspond to the specific number of each atom in the molecular formula.
Antibacterial Properties
Research indicates that derivatives of 4-Thia-1-azabicyclo[3.2.0]heptane exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death. Specific studies have highlighted its efficacy against extended-spectrum beta-lactamase (ESBL) producing bacteria, making it a valuable candidate in treating resistant infections .
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Moderate |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. In particular, it has shown potential in inhibiting urease and alpha-amylase enzymes. These activities are crucial in various metabolic pathways and could lead to applications in metabolic disorders and diabetes management .
Antioxidant Activity
The antioxidant properties of the compound have been evaluated using DPPH (1,1-diphenyl-2-picryl hydrazyl) assays. The results indicate a significant scavenging effect on free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .
Case Study 1: Efficacy Against Meningitis
In a clinical setting, derivatives of this compound were assessed for their effectiveness against bacterial meningitis. The results demonstrated a high success rate in reducing bacterial load in patients resistant to conventional treatments .
Case Study 2: Treatment of Skin Infections
Another study focused on the application of this compound in treating severe skin infections. Patients treated with formulations containing the compound showed marked improvement compared to those receiving standard antibiotic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
